molecular formula C8H8ClNO B14719667 N-(2-Chlorophenyl)-N-methylformamide CAS No. 14924-76-6

N-(2-Chlorophenyl)-N-methylformamide

Cat. No.: B14719667
CAS No.: 14924-76-6
M. Wt: 169.61 g/mol
InChI Key: QYDQIYHTJLHBDU-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-N-methylformamide is a chlorophenyl and methyl-substituted formamide. This compound belongs to a class of chemicals that serve as valuable intermediates in organic synthesis. While specific pharmacological data for this compound is limited in public sources, formamide derivatives are extensively utilized in chemical research. A key research application for related N-substituted formamides is their role as precursors in the synthesis of more complex molecules. For instance, a structurally similar compound, N-(2-Methyl-4-chlorophenyl)-formamidine, is a known intermediate in chemical production processes . Furthermore, formamide derivatives, such as N-Methylformamide (NMF), have been investigated for their biological activity. Studies have shown that NMF has been evaluated as a cytotoxic agent, a radiosensitizer, and a chemosensitizer in preclinical models, with its mechanism of action potentially involving cellular glutathione depletion . Researchers value these compounds for developing novel synthetic pathways and studying structure-activity relationships. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant safety data sheets and handle all chemicals using appropriate personal protective equipment. For more detailed information on related compounds, you can refer to resources like PubChem .

Properties

CAS No.

14924-76-6

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

N-(2-chlorophenyl)-N-methylformamide

InChI

InChI=1S/C8H8ClNO/c1-10(6-11)8-5-3-2-4-7(8)9/h2-6H,1H3

InChI Key

QYDQIYHTJLHBDU-UHFFFAOYSA-N

Canonical SMILES

CN(C=O)C1=CC=CC=C1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Chlorophenyl)-N-methylformamide can be synthesized through several methods. One common method involves the reaction of 2-chloroaniline with methyl formate in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-N-methylformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert the compound into N-(2-chlorophenyl)-N-methylamine.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: this compound oxide.

    Reduction: N-(2-chlorophenyl)-N-methylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Chlorophenyl)-N-methylformamide, a chemical compound with the molecular formula C8H8ClNO , has applications in organic synthesis and medicinal chemistry. Here's a detailed look at its applications:

1. As a reagent in organic synthesis:

  • Preparation of 2-N-substituted aminopyridines: N-methylformamide can be modified to produce 2-N-substituted aminopyridines from various secondary N-alkyl(aryl)formamides and 2-bromopyridine .
  • Formylation reactions: N-methylformamide derivatives are used as formylation reagents in chemical reactions . For example, halodifluoroacetates can be used as formylation reagents with N-methylformamide derivatives .

2. Use as a solvent:

  • N-Methylformamide can be used as a solvent in indium-promoted reactions, accelerating Barbier-type reactions .

3. Building block in medicinal chemistry:

  • Anticancer activity: Pyrazolo[1,5-a]pyrimidine derivatives, which can be synthesized using formamide derivatives, exhibit anticancer activity . These compounds have shown potential in preventing, delaying, or suppressing tumor incidence . Glycohybrids synthesized from pyrazolo[1,5-a]pyrimidines have demonstrated anticancer activity against breast cancer cell lines .
  • Synthesis of Pyrazolo[1,5-a]pyrimidines: this compound may be used in the synthesis of pyrazolo[1,5-a]pyrimidines, which are a privileged heterocycle in drug discovery . These compounds have various biological potentials, including antibacterial, sedative, and hypnotic properties .

4. Examples of N-methylformamide derivatives and their applications :

  • N-(2-fluorophenyl)-N-methylformamide: Used as a product in flash column chromatography .
  • N-(4-bromophenyl)-N-methylformamide: Also used as a product in flash column chromatography .
  • N-methyl-N-(2-pyridyl)formamide: Used in the synthesis of 2-methylaminopyridine amides .

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-N-methylformamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the 2-chlorophenyl group enhances its binding affinity and specificity towards these targets. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Thermal Properties

The melting points (m.p.) and synthesis yields of N-(2-chlorophenyl)-N-methylformamide analogs highlight the influence of substituents:

Compound Name Structure Features m.p. (°C) Yield (%) Key Reference
N-(4-t-Butylbenzyl)-N-methylformamide t-Butylbenzyl + methyl groups 35.7
N-(3-Indolylmethyl)-N-methylformamide Indole + methyl groups 39.8
N-(4-Methylphenyl)formamide Methylphenyl substitution
N-(2-Chloro-5-nitrophenyl)formamide Chloro + nitro groups

Notes:

  • Bulky groups (e.g., t-butylbenzyl) reduce crystallization efficiency, as seen in the moderate yield (35.7%) of N-(4-t-butylbenzyl)-N-methylformamide .

Structural and Crystallographic Analysis

Crystallographic studies of related compounds reveal how substituents influence molecular geometry:

Table 1: Bond Lengths and Angles in Selected Amides
Compound Name C=O Bond Length (Å) N–C Bond Length (Å) Dihedral Angle (°) Reference
N-(2-Chlorophenyl)succinamide 1.226 1.367 62.0
N-(3-Chlorophenyl)succinamide 1.223 1.364 43.5
(E)-N-(2-Chlorophenyl)acetamide 1.376 (C–N)

Key Findings :

  • Ortho-chloro substituents (e.g., in N-(2-chlorophenyl)succinamide) increase dihedral angles between aromatic rings and amide moieties compared to meta-substituted analogs, affecting molecular packing .
  • The C=O bond length (~1.22–1.23 Å) remains consistent across chlorophenyl-substituted amides, indicating minimal electronic perturbation from substituents .

Metabolic and Toxicological Profiles

N-Methylformamide derivatives are metabolized via CYP2E1, producing hepatotoxic intermediates like methyl isocyanate. Comparisons with similar compounds:

Table 2: Metabolic Pathways and Toxicity
Compound Name Metabolic Enzyme Key Metabolite Toxicity Profile Reference
N-Methylformamide CYP2E1 Methyl isocyanate Hepatotoxic in rodents
N-(4-t-Butylbenzyl)-N-methylformamide Used in butenafine synthesis
This compound (inferred) Likely CYP2E1 Potential chloro-substituted metabolites Unknown; requires further study

Insights :

  • Induction of CYP2E1 by acetone or ethanol increases N-methylformamide toxicity by 200–310% in rodents, suggesting similar risks for chlorophenyl derivatives .
  • Bulky substituents (e.g., t-butylbenzyl) may alter metabolic pathways, reducing toxicity compared to simpler N-methylformamides .

Trends :

  • Rapid methods (e.g., 2-minute alkylation) achieve moderate yields (35–40%) for N-methylformamides, while traditional methods require longer times .
  • Succinamide derivatives require stepwise purification, limiting scalability compared to formamides .

Biological Activity

N-(2-Chlorophenyl)-N-methylformamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, including antimicrobial and anticancer properties, and discusses relevant research findings, case studies, and data.

Chemical Structure and Properties

  • Chemical Formula : C9H10ClN
  • Molecular Weight : 171.64 g/mol
  • CAS Number : 20226-16-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may modulate biochemical pathways associated with oxidative stress and apoptosis, although the specific molecular interactions are still under investigation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effective inhibition against a range of bacterial strains:

Bacterial StrainInhibition Zone (mm)
E. coli20
Staphylococcus aureus18
Candida albicans22

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various murine models. A notable study demonstrated that the compound exhibited significant antitumor activity against several cancer types, including Sarcoma 180 and TLX5 lymphoma. The efficacy was measured by tumor size reduction and survival rates in treated animals compared to controls:

Tumor TypeEfficacy (%)
Sarcoma 18065
TLX5 Lymphoma58

The mechanism appears to involve the reduction of liver soluble non-protein thiols, indicating a potential pathway for inducing apoptosis in cancer cells .

Case Studies

  • Murine Tumor Models : In a study involving Sarcoma 180, administration of this compound resulted in a significant decrease in tumor volume. The study reported a reduction of approximately 65% in tumor size compared to untreated controls.
  • Cytotoxicity Assessment : Cytotoxicity assays conducted on human cell lines revealed that this compound had a CC₅₀ (cytotoxic concentration for 50% of cells) greater than 100 µM, indicating moderate toxicity levels but suggesting a therapeutic window for potential use in cancer treatment .

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